![molecular formula C21H23NO4 B2493294 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid CAS No. 1866014-66-5](/img/structure/B2493294.png)

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting from basic amino acid structures or their derivatives. For instance, the synthesis of similar amino acid derivatives has been explored through methods such as the resolution of amino acids into their L-forms, followed by specific reactions to introduce various functional groups (Shimohigashi et al., 1976). Additionally, stereoselective synthesis approaches are employed to produce fluorinated amino acids, showcasing the importance of controlling stereochemistry in the synthesis of complex molecules (Laue et al., 2000).

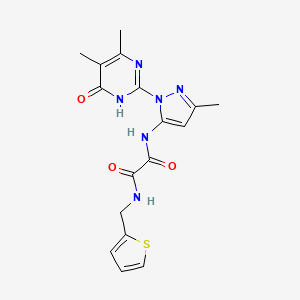

Molecular Structure Analysis

The molecular structure of compounds similar to “5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid” reveals intricate details about their spatial arrangement and functional groups. Studies often involve X-ray crystallography or NMR spectroscopy to elucidate the configuration and conformation of molecules. The presence of the fluorenylmethoxycarbonyl group in related compounds significantly influences their physical and chemical properties, including reactivity and interaction with other molecules (Kowalski et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving “this compound” and its analogs can be quite diverse, including reactions typical for carboxylic acids and amino acids. The Fmoc group itself is particularly notable for its use in peptide synthesis, where it protects the amino group during coupling reactions. This functionality can be removed under mild basic conditions, showcasing the specific chemical behavior of the Fmoc group (Weitzberg et al., 1991).

Wissenschaftliche Forschungsanwendungen

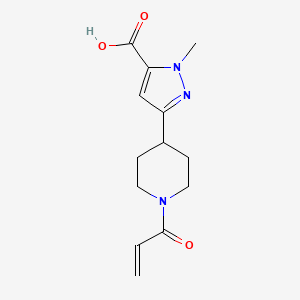

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

β-Amino acids, including derivatives similar in structure to 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid, play a significant role in drug research due to their biological relevance and impact on medicinal chemistry. Their synthesis and further functionalization through various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, have been explored to produce densely functionalized derivatives. These methodologies focus on selective and stereocontrolled synthetic routes, highlighting their versatility, robustness, and efficiency in creating novel molecular entities for potential drug development (Kiss, Kardos, Vass, & Fülöp, 2018).

Conversion of Plant Biomass to Furan Derivatives

The compound 5-Hydroxymethylfurfural (HMF) and its derivatives, which share a core structural motif with the subject compound, have been identified as versatile reagents or platform chemicals produced from plant biomass. These compounds serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The synthesis of HMF from plant feedstocks and its use in the production of monomers, polymers, fuels, and various chemicals highlight the potential of such structures in sustainable chemical synthesis and environmental remediation efforts (Chernyshev, Kravchenko, & Ananikov, 2017).

Pharmacological Review and Future Research Directions

Compounds structurally related to this compound have been explored for their pharmacological properties. For instance, Chlorogenic Acid (CGA), which shares functional similarities, has been studied for its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. The review of CGA and its derivatives suggests significant potential in lipid and glucose metabolism regulation, offering insights into developing natural food additives or therapeutic agents for treating various metabolic disorders (Naveed et al., 2018).

Established and Emerging Uses in Medical Applications

The review of 5-aminolevulinic acid (5-ALA) applications, particularly in optical imaging for glioma surgery, showcases the potential medical applications of similar compounds. The extensive study of 5-ALA in visualizing malignant tissue during surgery underscores the importance of such compounds in enhancing surgical outcomes and patient care. This also opens avenues for the development of novel diagnostic and therapeutic tools based on similar chemical structures (Díez Valle, Hadjipanayis, & Stummer, 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be a derivative of glutamic acid , which plays a crucial role in cellular metabolism and acts as a neurotransmitter in the nervous system.

Mode of Action

As a derivative of glutamic acid , it may interact with glutamate receptors or participate in glutamate-related biochemical pathways

Biochemical Pathways

Given its relation to glutamic acid , it might be involved in the glutamate metabolic pathway, which plays a key role in protein synthesis, energy production, and neurotransmission.

Result of Action

As a derivative of glutamic acid , it might influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Eigenschaften

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-14(12-20(23)24)10-11-22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONNECIESUVLEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)

![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)